molecular formula C11H17NO B2716998 8-But-3-ynyl-5-oxa-8-azaspiro[2.6]nonane CAS No. 1851143-13-9

8-But-3-ynyl-5-oxa-8-azaspiro[2.6]nonane

Katalognummer B2716998
CAS-Nummer: 1851143-13-9
Molekulargewicht: 179.263
InChI-Schlüssel: TYFMMNHPDYUHBD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

“8-But-3-ynyl-5-oxa-8-azaspiro[2.6]nonane” is a chemical compound with the CAS Number: 1851143-13-9 . It has a molecular weight of 179.26 .


Molecular Structure Analysis

The Inchi Code for “8-But-3-ynyl-5-oxa-8-azaspiro[2.6]nonane” is 1S/C11H17NO/c1-2-3-6-12-7-8-13-10-11(9-12)4-5-11/h1H,3-10H2 . This code provides a specific description of the molecule’s structure, including the arrangement of its atoms and bonds.

Wissenschaftliche Forschungsanwendungen

Synthetic Approaches to Spiroaminals

Spiroaminals, including structures closely related to "8-But-3-ynyl-5-oxa-8-azaspiro[2.6]nonane," are significant due to their presence in natural or synthetic products with notable biological activities. Various synthetic strategies have been developed to construct these complex molecules, highlighting their potential applications in medicinal chemistry and drug discovery Sinibaldi & Canet, 2008.

Novel Synthetic Routes

Innovative synthetic methodologies have been employed to generate compounds with the spiroaminal framework, including "8-But-3-ynyl-5-oxa-8-azaspiro[2.6]nonane." One example is the Mn(III)-based oxidative synthesis of 2-oxa-7-azaspiro[4.4]nonane-8,9-diones, demonstrating a straightforward approach to these scaffolds Huynh, Nguyen, & Nishino, 2017.

Spirocyclic Compounds in Drug Discovery

The design and synthesis of thia/oxa-azaspiro[3.4]octanes, which share a conceptual similarity with "8-But-3-ynyl-5-oxa-8-azaspiro[2.6]nonane," aim to create novel, multifunctional modules for drug discovery. These efforts emphasize the role of spirocyclic compounds as versatile scaffolds in the development of new therapeutic agents Li, Rogers-Evans, & Carreira, 2013.

Characterization of Muscarinic Receptor Agonists

Compounds structurally related to "8-But-3-ynyl-5-oxa-8-azaspiro[2.6]nonane" have been characterized for their agonistic activity at muscarinic receptors, contributing to our understanding of their potential therapeutic applications. Studies like these offer insights into the pharmacological profiles and mechanisms underlying the cognitive-enhancing effects of spirocyclic compounds Wanibuchi et al., 1994.

Safety and Hazards

The safety information for “8-But-3-ynyl-5-oxa-8-azaspiro[2.6]nonane” is available in its Material Safety Data Sheet (MSDS) . The MSDS contains information on the potential hazards of the compound, as well as guidelines for its safe handling and storage.

Eigenschaften

IUPAC Name

8-but-3-ynyl-5-oxa-8-azaspiro[2.6]nonane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO/c1-2-3-6-12-7-8-13-10-11(9-12)4-5-11/h1H,3-10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYFMMNHPDYUHBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCCN1CCOCC2(C1)CC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1851143-13-9
Record name 8-(but-3-yn-1-yl)-5-oxa-8-azaspiro[2.6]nonane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.